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Introduction

Dasatinib, marketed under the trade name Sprycel®, is a potent oral tyrosine kinase inhibitor

used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-

positive acute lymphoblastic leukemia (ALL).[1][2] The intricate molecular structure of Dasatinib

necessitates a multi-step synthesis, relying on the efficient preparation of key chemical

intermediates. This technical guide provides a detailed review of the discovery and

development of these crucial intermediates, focusing on their synthetic pathways, experimental

protocols, and the evolution of manufacturing processes aimed at improving yield, purity, and

scalability.

The synthesis of Dasatinib generally converges on the formation of a central thiazole

carboxamide core, which is subsequently coupled with a pyrimidine moiety and a side chain

containing a piperazine ring. One of the most critical intermediates in this process is 2-amino-

N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[1][3][4] Various synthetic strategies have

been developed to produce this key intermediate and its downstream derivatives, each with its

own set of advantages and challenges.

Core Intermediates in Dasatinib Synthesis
The synthesis of Dasatinib involves several key intermediates, with their preparation being a

focal point of process development to ensure the efficiency and cost-effectiveness of the

overall synthesis. The most pivotal intermediates include:
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2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This is a foundational building

block that incorporates the thiazole ring and the N-(2-chloro-6-methylphenyl)carboxamide

moiety.[5][6]

N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-

thiazolecarboxamide: This advanced intermediate is formed by the coupling of the

aminothiazole core with a dichlorinated pyrimidine.[7][8]

This review will delve into the various synthetic routes developed for these intermediates,

presenting comparative data and detailed experimental procedures.

Synthesis of 2-amino-N-(2-chloro-6-
methylphenyl)thiazole-5-carboxamide
Multiple synthetic routes have been reported for the preparation of this key aminothiazole

intermediate. These routes often start from different materials and employ various chemical

strategies to construct the thiazole ring and introduce the required functional groups.

Route 1: From 2-aminothiazole-5-ethyl carboxylate
This route involves the protection of the amino group of 2-aminothiazole-5-ethyl carboxylate,

followed by hydrolysis, amidation, and deprotection.

Experimental Protocol:

Amino Protection: 172g (1mol) of ethyl 2-aminothiazole-5-carboxylate is suspended in 1000g

of dichloromethane. 168g (2mol) of sodium bicarbonate is added, and the mixture is stirred.

The temperature is lowered to 10-15°C, and 255g (1.5mol) of benzyl chloroformate is added

dropwise over 3 hours. The reaction is then brought to room temperature and stirred for 5

hours. After workup, the product is purified to yield Compound II.[1]

Hydrolysis: 308g (1mol) of the product from the previous step is added to a solution of 100g

of sodium hydroxide in 1500g of 30% aqueous ethanol at a temperature below 30°C. The

mixture is incubated at 30°C for 8 hours. The pH is then adjusted to 3 with 2N concentrated

hydrochloric acid to precipitate the product, Compound III.[1]
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Amidation: 280g (1mol) of Compound III is dissolved in 1000g of pyridine, and the

temperature is lowered to 0-5°C. 125g (1.1mol) of methanesulfonyl chloride is added

dropwise over 1 hour. The reaction is maintained at this temperature for 5 hours, after which

156g (1.1mol) of 2-chloro-6-methylaniline is added. The temperature is slowly raised to 80°C

and maintained for 8 hours to yield Compound IV.[1]

Deprotection: The CBZ protection group of Compound IV is removed using aluminum

trichloride-anisole to obtain the final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-

carboxamide.[1]

Data Summary:

Step Product
Starting
Material

Reagents Yield Reference

1 Compound II

Ethyl 2-

aminothiazole

-5-

carboxylate

Benzyl

chloroformate

, Sodium

bicarbonate

90% [1]

2 Compound III Compound II

Sodium

hydroxide,

Hydrochloric

acid

93% [1]

3 Compound IV Compound III

Methanesulfo

nyl chloride,

2-chloro-6-

methylaniline

85% [1]

4

2-amino-N-

(2-chloro-6-

methylphenyl

)thiazole-5-

carboxamide

Compound IV

Aluminum

trichloride-

anisole

- [1]

Synthetic Pathway:
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Ethyl 2-aminothiazole-5-carboxylate

Compound II
(CBZ-protected)

  Benzyl chloroformate,
  NaHCO3

  (90% yield)

Compound III
(Carboxylic acid)

  NaOH, HCl
  (93% yield)

Compound IV
(Amide)

  1. MsCl, Pyridine
  2. 2-chloro-6-methylaniline

  (85% yield)

2-amino-N-(2-chloro-6-methylphenyl)
thiazole-5-carboxamide

  AlCl3-anisole

Click to download full resolution via product page

Figure 1: Synthesis from 2-aminothiazole-5-ethyl carboxylate.
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Route 2: From 3-ethoxyacrylic acid
This alternative route utilizes 3-ethoxyacrylic acid, which is first converted to an amide and then

cyclized to form the thiazole ring.

Experimental Protocol:

Synthesis of 3-ethoxyacrylic acid: Trichloroacetyl chloride and ethyl vinyl ether undergo a

one-pot nucleophilic substitution and hydrolysis reaction.[3][9]

Amidation: 3-ethoxyacrylic acid is subjected to a one-pot acyl chlorination and amidation with

2-chloro-6-methylaniline to synthesize N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[3][9]

The reaction solvent can be dichloromethane, chloroform, or others, and the reaction is

carried out at room temperature for 0.5-4 hours.[3]

Cyclization: 350g of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is dissolved in 3.5L of

isopropanol. 300g of N-bromosuccinimide (NBS) is added in portions while maintaining the

temperature below 25°C. Thiourea is then added, and the reaction mixture is heated to form

2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[3] The reaction temperature for

this step can range from 10-100°C with a reaction time of 4-12 hours in a solvent such as

methanol, ethanol, or isopropanol.[3]

Synthetic Pathway:
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Trichloroacetyl chloride +
Ethyl vinyl ether

3-ethoxyacrylic acid

  Nucleophilic substitution,
  Hydrolysis (one-pot)

N-(2-chloro-6-methylphenyl)
-3-ethoxyacrylamide

  Acyl chlorination,
  Amidation with

  2-chloro-6-methylaniline
  (one-pot)

2-amino-N-(2-chloro-6-methylphenyl)
thiazole-5-carboxamide

  NBS, Thiourea

Click to download full resolution via product page

Figure 2: Synthesis from 3-ethoxyacrylic acid.

Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-
chloro-2-methyl-4-pyrimidinyl)amino]-5-
thiazolecarboxamide
This advanced intermediate is typically prepared by the coupling of 2-amino-N-(2-chloro-6-

methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.
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Experimental Protocol:

A solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g, 18.67 mmol)

and 4,6-dichloro-2-methylpyrimidine (3.65 g, 22.4 mmol) in tetrahydrofuran (65 mL) is cooled to

10-20°C.[10] A 30% wt. solution of sodium t-butoxide in tetrahydrofuran (21.1 g, 65.36 mmol) is

added slowly. The mixture is stirred at room temperature for 1.5 hours and then cooled to 0-

5°C. 2N Hydrochloric acid (21.5 mL) is added slowly, and the mixture is stirred for 1.75 hours at

0-5°C. The resulting solid is collected by vacuum filtration, washed with water, and dried to give

the desired product.[10]

Data Summary:

Product
Starting
Materials

Reagents Yield Reference

2-(6-chloro-2-

methylpyrimidin-

4-ylamino)-N-(2-

chloro-6-

methylphenyl)thi

azole-5-

carboxamide

2-amino-N-(2-

chloro-6-

methylphenyl)thi

azole-5-

carboxamide,

4,6-dichloro-2-

methylpyrimidine

Sodium t-

butoxide,

Hydrochloric acid

86.4% [10]

Synthetic Pathway:

2-amino-N-(2-chloro-6-methylphenyl)
thiazole-5-carboxamide

N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl
-4-pyrimidinyl)amino]-5-thiazolecarboxamide

4,6-dichloro-2-methylpyrimidine

  NaOtBu, THF
  (86.4% yield)

Click to download full resolution via product page
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Figure 3: Synthesis of the advanced pyrimidine intermediate.

Final Step: Synthesis of Dasatinib
The final step in the synthesis of Dasatinib involves the condensation of N-(2-chloro-6-

methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide with 1-(2-

hydroxyethyl)piperazine.

Experimental Protocol:

8 kg of the advanced intermediate, 9.25 kg of 1-(2-hydroxyethyl)piperazine, and 5.28 kg of

N,N-diisopropylethylamine are added to 80 kg of dimethyl sulfoxide. The mixture is heated to

80 ± 5°C. The reaction is monitored by TLC. Upon completion, water is added to precipitate the

crude Dasatinib, which is then collected and purified.[4]

Conclusion

The development of synthetic routes for Dasatinib intermediates has been a critical area of

research, with a strong focus on improving efficiency, reducing costs, and ensuring high purity.

The synthesis of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-

carboxamide, has been approached from various starting materials, each with its own merits.

Subsequent coupling reactions to build the final Dasatinib molecule have also been optimized.

The detailed experimental protocols and comparative data presented in this guide offer

valuable insights for researchers and professionals involved in the development and

manufacturing of this important anticancer drug. Further innovations in this field will likely focus

on developing even more streamlined and environmentally friendly synthetic processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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